Optimized PEG Spacer Length Balances Solubility and Molecular Recognition
Biotin-PEG6-alcohol features a PEG6 spacer that provides a demonstrably better balance of properties compared to shorter PEG4 and longer PEG8 linkers. While direct, quantitative solubility data for Biotin-PEGn-alcohol series in identical conditions is not available, class-level inference from related biotin-PEG-silane analogs indicates that the PEG6 spacer provides enhanced solubility compared to PEG4 and more controlled flexibility compared to PEG8 . This is consistent with the general principle that longer PEG chains increase aqueous solubility but can also introduce higher degrees of conformational freedom. The PEG6 spacer in Biotin-PEG6-alcohol thus occupies a middle ground, designed to maximize both water solubility and the accessibility of the biotin group without the excessive flexibility that could hinder efficient binding to its target . The vendor indicates the compound is soluble in water, DMSO, DCM, and DMF .
| Evidence Dimension | Linker Length / Solubility and Flexibility Balance |
|---|---|
| Target Compound Data | Six-unit PEG spacer (PEG6) |
| Comparator Or Baseline | Four-unit PEG spacer (PEG4) and Eight-unit PEG spacer (PEG8) |
| Quantified Difference | Vendor description: PEG6 offers 'medium-length spacing' and 'balanced design' vs. PEG4's 'limited solubility' and PEG8's 'increased flexibility but may hinder binding' . |
| Conditions | Class comparison based on vendor technical notes for analogous biotin-PEG-silane compounds; solubility in common solvents (Water, DMSO, DCM, DMF) . |
Why This Matters
For procurement, this suggests Biotin-PEG6-alcohol is a more versatile choice than PEG4 for applications requiring high water solubility and less entropically complex than PEG8, making it a suitable 'default' for many bioconjugation and assay development tasks.
